molecular formula C39H47N3O13S3 B3292809 Cy5 se(tri so3) CAS No. 881178-43-4

Cy5 se(tri so3)

Cat. No.: B3292809
CAS No.: 881178-43-4
M. Wt: 862 g/mol
InChI Key: HZPNKOUHLQOKCA-UHFFFAOYSA-N
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Description

Cy5 se(tri so3) is a reactive dye commonly used for labeling amino groups in peptides, proteins, and oligonucleotides. This compound is part of the cyanine dye family, known for their vibrant fluorescence properties, making them invaluable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cy5 se(tri so3) is synthesized through a series of chemical reactions involving the conjugation of sulfonated cyanine dyes with succinimidyl esters. The process typically involves the following steps:

Industrial Production Methods

Industrial production of Cy5 se(tri so3) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Cy5 se(tri so3) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cy5 se(tri so3) has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe in various chemical assays and reactions.

    Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to label and track biomolecules.

    Medicine: Utilized in diagnostic assays, including immunoassays and nucleic acid hybridization assays, for detecting specific biomolecules.

    Industry: Applied in the development of biosensors and other analytical devices

Mechanism of Action

Cy5 se(tri so3) exerts its effects through its fluorescent properties. The dye absorbs light at a specific wavelength and emits light at a longer wavelength, allowing for the visualization and tracking of labeled biomolecules. The succinimidyl ester group reacts with primary amines, forming stable amide bonds, which ensures the dye remains attached to the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cy5 se(tri so3) is unique due to its combination of high water solubility, strong fluorescence, and ability to form stable conjugates with biomolecules. This makes it particularly suitable for applications requiring high sensitivity and specificity .

Properties

IUPAC Name

4-[(2Z)-2-[(2E,4E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H47N3O13S3/c1-38(2)29-25-27(57(49,50)51)16-18-31(29)40(22-10-6-9-15-37(45)55-42-35(43)20-21-36(42)44)33(38)13-7-5-8-14-34-39(3,4)30-26-28(58(52,53)54)17-19-32(30)41(34)23-11-12-24-56(46,47)48/h5,7-8,13-14,16-19,25-26H,6,9-12,15,20-24H2,1-4H3,(H2-,46,47,48,49,50,51,52,53,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPNKOUHLQOKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON5C(=O)CCC5=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON5C(=O)CCC5=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H47N3O13S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

862.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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